Cas no 1903752-19-1 (5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole)

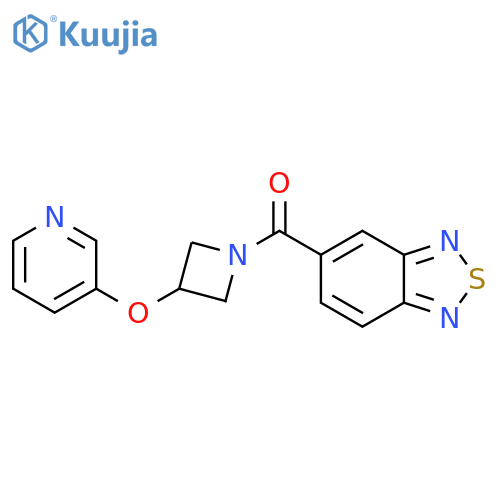

1903752-19-1 structure

商品名:5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole

5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole 化学的及び物理的性質

名前と識別子

-

- 5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole

- F6360-9406

- benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- 1903752-19-1

- AKOS025331720

- 2,1,3-benzothiadiazol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone

- 5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

-

- インチ: 1S/C15H12N4O2S/c20-15(10-3-4-13-14(6-10)18-22-17-13)19-8-12(9-19)21-11-2-1-5-16-7-11/h1-7,12H,8-9H2

- InChIKey: RBGYBJRKFTXQEW-UHFFFAOYSA-N

- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CC(C1)OC1C=NC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 312.06809681g/mol

- どういたいしつりょう: 312.06809681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 96.4Ų

5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6360-9406-1mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-3mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-50mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-2μmol |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-5μmol |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-75mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-30mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-5mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-20mg |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9406-20μmol |

5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole |

1903752-19-1 | 20μmol |

$79.0 | 2023-09-09 |

5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1903752-19-1 (5-3-(pyridin-3-yloxy)azetidine-1-carbonyl-2,1,3-benzothiadiazole) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量